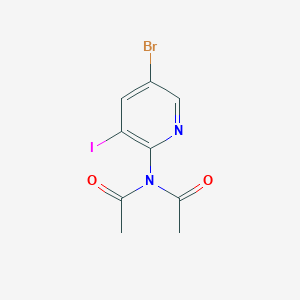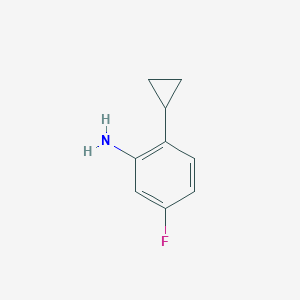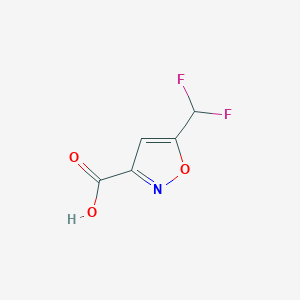
1,2,2-Trifluorocyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Lewis Acid Catalysis
Scandium trifluoromethanesulfonate, a commercially available Lewis acid catalyst, shows effectiveness in the acylation of alcohols with acid anhydrides and in the esterification of alcohols by carboxylic acids. This catalyst is especially beneficial for macrolactonization of omega-hydroxy carboxylic acids, demonstrating its versatility in organic synthesis (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Alkylation in Superacidic Media
Superacidic trifluoromethanesulfonic acid catalyzes the alkylation of benzene with various cyclic ethers, forming phenyl-substituted compounds. This reaction showcases the reactivity of cyclic ethers and their utility in synthesizing complex organic structures (Molnár, Ledneczki, Bucsi, & Bartók, 2003).
Cyclisation of Homoallylic Sulfonamides
Trifluoromethanesulfonic (triflic) acid induces 5-endo cyclisation of homoallylic sulfonamides, leading to efficient formation of polycyclic systems. This method highlights the potential for creating complex molecular architectures (Haskins & Knight, 2002).
Selective Reduction of Hydroxy Carbonyl Compounds
Triethyl- or triisopropylborane/trifluoromethanesulfonic acid is used for selectively reducing hydroxy substituted carboxylic acids, ketones, and aldehydes to yield the corresponding carbonyl compounds. This method is significant for its specificity and efficiency (Olah & Wu, 1991).
Drug Discovery Building Blocks
1-Amino-4,4-difluorocyclohexanecarboxylic acid, designed as a fluorinated analogue of pharmacologically relevant 1-aminocyclohexanecarboxylic acid, shows promise as a building block in drug discovery. Its synthesis and potential applications have been explored (Mykhailiuk et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
1,2,2-trifluorocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-6(5(11)12)3-1-2-4-7(6,9)10/h1-4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFQSOQHJWRRMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)(C(=O)O)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chlorothiazolo[4,5-b]pyrazin-2-amine](/img/structure/B1432615.png)

![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)





![[1-(Difluoromethyl)cyclopropyl]methanol](/img/structure/B1432627.png)


